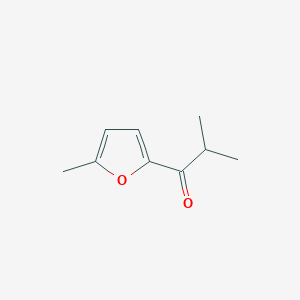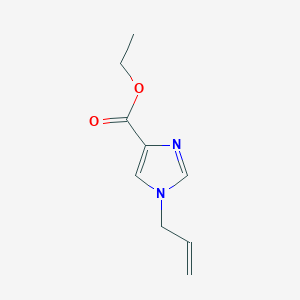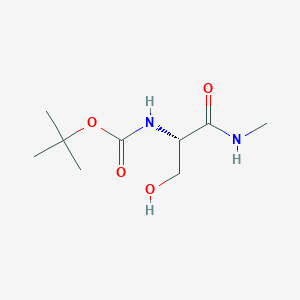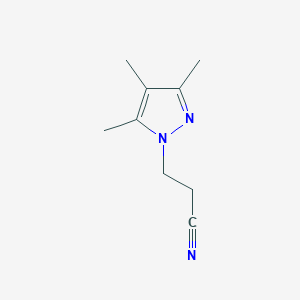
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile
Descripción general
Descripción
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C9H13N3 and a molecular weight of 163.22 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(N(N=C1C)CCC#N)C . This indicates that the compound contains a pyrazole ring with three methyl groups attached at positions 3, 4, and 5. The pyrazole ring is further connected to a propanenitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. It is known that it has a molecular weight of 163.22 . More specific properties like melting point, boiling point, and solubility would require further experimental analysis.Aplicaciones Científicas De Investigación
Chemical Inhibitors and Cytochrome P450 Isoforms
Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial for understanding drug-drug interactions in hepatic metabolism. Compounds related to 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile could potentially serve as selective inhibitors, aiding in the precise identification of CYP isoforms involved in drug metabolism. This knowledge is essential for predicting potential interactions and optimizing drug therapy (Khojasteh et al., 2011).
Heteroaromatic Compounds Synthesis
In the synthesis of novel functionalized heteroaromatic compounds, compounds similar to this compound may play a role. These compounds can participate in various chemical reactions, leading to the discovery of new rearrangements and the correction of structural assignments in heterocyclic chemistry. Such research is vital for advancing synthetic methods and understanding the chemistry of complex molecules (Moustafa et al., 2017).
Heterocyclic Compound Synthesis
Compounds like this compound are valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. The unique reactivity of these compounds under mild reaction conditions offers new pathways for creating diverse heterocyclic structures, which are important in various scientific and industrial applications (Gomaa & Ali, 2020).
Anticancer Agent Development
Pyrazoline derivatives, which can be synthesized from compounds related to this compound, are being explored for their anticancer properties. These compounds exhibit a range of biological activities, making them potential candidates for developing new anticancer agents. Research in this area focuses on synthesizing various pyrazoline derivatives and evaluating their biological effects against cancer cells (Ray et al., 2022).
Mecanismo De Acción
Target of Action
A related compound has been found to exhibit potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
It’s suggested that the compound may interact with its target through a desirable fitting pattern characterized by lower binding free energy .
Propiedades
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOFVZOORDMPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



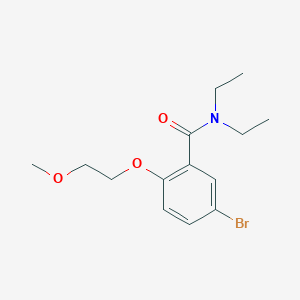

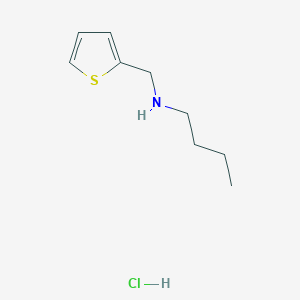


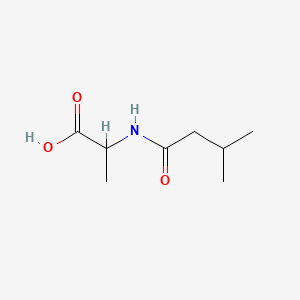



![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)

